molecular formula C6H6ClFIN B2648587 2-Fluoro-3-iodoaniline hydrochloride CAS No. 2361644-01-9

2-Fluoro-3-iodoaniline hydrochloride

Cat. No.: B2648587
CAS No.: 2361644-01-9
M. Wt: 273.47
InChI Key: SYMGBVJUPOMQLE-UHFFFAOYSA-N
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Description

Significance of Fluorine and Iodine Substituents in Aromatic Systems

The incorporation of fluorine and iodine into aromatic systems has profound effects on the molecule's physical, chemical, and biological properties. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This can significantly alter the acidity and basicity of nearby functional groups. The carbon-fluorine bond is exceptionally strong, which can enhance the thermal and metabolic stability of a compound, a desirable trait in the development of pharmaceuticals and advanced materials. nih.gov The substitution of hydrogen with fluorine can also influence a molecule's conformation and its ability to engage in intermolecular interactions, such as hydrogen bonding. nih.gov

In contrast, iodine is the least electronegative of the common halogens. Its large atomic radius and the polarizability of its electron cloud make the carbon-iodine bond relatively weak and susceptible to cleavage. This reactivity is not a drawback but rather a key feature exploited in organic synthesis. The carbon-iodine bond is an excellent participant in a wide array of cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. Thus, an iodine substituent serves as a versatile synthetic handle, allowing for the introduction of diverse molecular fragments onto the aromatic ring.

Overview of Fluoroiodoanilines as Synthetic Scaffolds

Fluoroiodoanilines are aromatic compounds that feature an amino group, a fluorine atom, and an iodine atom attached to a benzene (B151609) ring. These molecules are highly valued as synthetic scaffolds because they combine the unique attributes of both fluorine and iodine with the reactivity of the aniline (B41778) moiety. The presence of three distinct functional groups—the amino group, the fluorine atom, and the iodine atom—provides multiple reaction sites that can be addressed selectively, a concept known as orthogonal reactivity.

The amino group can be readily modified, for instance, through acylation, alkylation, or conversion into a diazonium salt, which is itself a gateway to a plethora of other functional groups. The fluorine atom modulates the electronic properties of the ring and can enhance the stability of the final product. nih.gov The iodine atom, as mentioned, is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, enabling the elaboration of the molecular structure. organic-chemistry.org This multi-functionality makes fluoroiodoanilines powerful building blocks for the synthesis of complex target molecules, particularly in the fields of medicinal chemistry and materials science, where precise control over molecular structure is paramount. nih.gov

Structural and Positional Isomerism in Fluorinated Iodoanilines: Academic Relevance

Structural isomerism occurs when molecules have the same molecular formula but a different arrangement of atoms. A specific type of this is positional isomerism, which is particularly relevant for substituted aromatic compounds like fluorinated iodoanilines. The positions of the fluorine, iodine, and amino groups on the benzene ring can be varied to produce a number of different isomers, such as 2-fluoro-3-iodoaniline (B2357727), 2-fluoro-4-iodoaniline, 4-fluoro-2-iodoaniline, and so on.

The academic relevance of studying these different isomers is significant. The relative positions of the substituents have a dramatic impact on the molecule's electronic and steric properties. For example, the electron-withdrawing or -donating effects of the substituents can change depending on their position (ortho, meta, or para) relative to each other and to the amino group. This, in turn, influences the reactivity of the molecule in subsequent chemical transformations. By synthesizing and comparing the properties and reactivity of different positional isomers, chemists can gain a deeper understanding of structure-activity relationships. This knowledge is crucial for the rational design of molecules with specific desired properties, such as biological activity in a drug candidate or the electronic properties of an organic semiconductor.

Historical Context of Aromatic Halogenation and Amination Methodologies

The development of methods to introduce halogen and amino groups onto aromatic rings is a cornerstone of modern organic chemistry. Historically, aromatic amination was often achieved indirectly. A common nineteenth-century method involved the nitration of an aromatic ring using a mixture of nitric and sulfuric acids, followed by the reduction of the resulting nitro group to an amine. libretexts.org This two-step process remains a widely used and reliable method for the synthesis of many anilines.

The methods for aromatic halogenation have also evolved significantly. Direct reaction with elemental fluorine is often too vigorous and difficult to control. libretexts.org A major breakthrough in aromatic fluorination was the development of the Balz-Schiemann reaction in 1927, which involves the thermal decomposition of an aromatic diazonium tetrafluoroborate (B81430) salt. nih.govresearchgate.net More recently, a variety of milder and more selective electrophilic fluorinating reagents, often containing an N-F bond, have been developed. beilstein-journals.orgresearchgate.net

Aromatic iodination has historically been accomplished through electrophilic aromatic substitution. However, because iodine itself is relatively unreactive, an oxidizing agent is typically required to generate a more potent electrophilic iodine species. organic-chemistry.orglibretexts.org An alternative and highly versatile method is the Sandmeyer reaction, where an aromatic diazonium salt is treated with an iodide salt, such as potassium iodide. In the modern era, transition metal-catalyzed cross-coupling reactions have provided powerful new ways to form carbon-halogen and carbon-nitrogen bonds, further expanding the toolkit available to synthetic chemists.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-iodoaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN.ClH/c7-6-4(8)2-1-3-5(6)9;/h1-3H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMGBVJUPOMQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Fluoro 3 Iodoaniline and Its Hydrochloride Salt

Strategic Approaches to Regioselective Synthesis of 2-Fluoro-3-iodoaniline (B2357727)

Regioselective synthesis is crucial for producing the desired 2,3-disubstituted isomer over other potential isomers. The chosen strategy often depends on the availability of starting materials and the desired efficiency of the reaction sequence.

One common approach is the direct iodination of a fluorinated aniline (B41778) precursor, such as 2-fluoroaniline (B146934). The challenge in this method lies in controlling the position of the incoming iodine atom. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. Since the ortho position is already occupied by a fluorine atom, iodination would be expected to occur at the second ortho position (C6) or the para position (C4).

A documented synthesis of a related isomer, 2-fluoro-4-iodoaniline, involves the direct iodination of 2-fluoroaniline using iodine and sodium hydrogen carbonate. google.com Achieving the 3-iodo substitution pattern via this direct method is challenging due to the directing effects of the existing substituents. Various iodinating reagents and conditions can be employed to influence regioselectivity in aromatic compounds. nih.gov

Table 1: Common Reagents for Electrophilic Iodination of Anilines

Reagent/System Typical Conditions Comments
I₂ / NaHCO₃ Aqueous or alcoholic solvent Mild conditions; often used for activated rings. google.com
N-Iodosuccinimide (NIS) Acetonitrile (B52724), often with an acid catalyst Provides a source of electrophilic iodine.
Iodine Monochloride (ICl) Inert solvent (e.g., CH₂Cl₂) Highly reactive electrophilic agent.
KI / KIO₃ / HCl Aqueous acid Generates in situ I⁺ for iodination. nih.gov

This table is interactive and can be sorted by column.

An alternative strategy involves the fluorination of an iodinated aniline precursor, such as 3-iodoaniline. Introducing a fluorine atom onto an aromatic ring can be accomplished through several methods, including electrophilic and nucleophilic fluorination pathways.

Electrophilic fluorination often employs reagents like Selectfluor® (F-TEDA-BF₄), which delivers an electrophilic fluorine species ("F⁺"). scripps.edu Nucleophilic aromatic substitution (SNAr) to introduce fluoride (B91410) is also possible but typically requires an activating group (like a nitro group) positioned ortho or para to a leaving group. Another common method is the Balz-Schiemann reaction, where an amino group is converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source like tetrafluoroborate (B81430) (BF₄⁻).

A versatile and common route to substituted anilines is the reduction of the corresponding nitro compound. For the synthesis of 2-fluoro-3-iodoaniline, this would involve the reduction of 2-fluoro-3-iodonitrobenzene. The reduction of a nitro group to an amine is a fundamental transformation in organic chemistry and can be achieved with a high degree of chemoselectivity, leaving other functional groups like halogens intact. frontiersin.orgnih.gov

This approach is advantageous as the nitro group can be introduced via nitration, and its strong electron-withdrawing nature can influence the regioselectivity of other substitution steps.

Table 2: Selected Reagents for the Reduction of Nitroarenes to Anilines

Reducing Agent Typical Conditions Key Features
H₂ gas with catalyst (e.g., Pd/C, PtO₂) Methanol (B129727) or Ethanol, room temp. to moderate heat Catalytic hydrogenation; generally clean and high-yielding. frontiersin.org
Tin (Sn) in concentrated HCl Reflux Classic method, requires strong acid.
Iron (Fe) in acetic acid or HCl Reflux Economical and widely used in industrial processes.
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or biphasic system Mild reducing agent, useful for sensitive substrates.

This table is interactive and can be sorted by column.

Halogen-dance reactions involve the base-induced migration of a halogen atom from one position to another on an aromatic ring. rsc.orgresearchgate.net This intramolecular rearrangement can provide access to isomers that are difficult to obtain through direct substitution methods. clockss.orgwhiterose.ac.uk While a direct halogen-dance application for this specific synthesis is not prominently documented, it remains a powerful tool for positional control in haloaromatic chemistry. researchgate.net

A more directly documented method for achieving the desired 2-fluoro-3-amino substitution pattern involves a multi-step synthesis that utilizes a rearrangement reaction. A patent describes a process starting from o-fluoroiodobenzene. google.com The key steps are:

Directed Ortho-Lithiation and Carboxylation: o-Fluoroiodobenzene is treated with a strong base like n-Butyllithium (n-BuLi) at low temperature, followed by quenching with carbon dioxide (dry ice) to introduce a carboxyl group, yielding 2-fluoro-3-iodobenzoic acid. google.com

Rearrangement Reaction: The resulting benzoic acid derivative undergoes a rearrangement, such as a Curtius or Hofmann-type rearrangement, to convert the carboxylic acid group into a protected amino group. The patent describes using a reagent like diphenylphosphoryl azide (B81097) (DPPA) to form an N-Boc-protected aniline (2-fluoro-3-iodophenyl tert-butyl carbamate). google.com

Deprotection: The final step is the removal of the protecting group to yield the target 2-fluoro-3-iodoaniline. google.com

Functional Group Transformations and Derivatizations in Synthesis

In multi-step syntheses, the amino group of aniline is often protected to prevent it from undergoing unwanted side reactions. libretexts.org The nucleophilic and basic nature of the amino group makes it susceptible to reaction with a wide range of electrophiles and oxidizing agents. libretexts.org Carbamates are among the most common and effective protecting groups for amines. slideshare.netmasterorganicchemistry.com

The synthesis route starting from 2-fluoro-3-iodobenzoic acid specifically incorporates a tert-butoxycarbonyl (Boc) group. google.com The Boc group is introduced during the rearrangement step and is stable under many reaction conditions but can be easily removed under acidic conditions. masterorganicchemistry.com

Table 3: Common Protecting Groups for the Amino Functionality

Protecting Group Abbreviation Introduction Reagent Removal Conditions
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Strong acid (e.g., TFA, HCl). masterorganicchemistry.com
Carboxybenzyl Cbz or Z Benzyl chloroformate Catalytic hydrogenation (H₂/Pd-C). masterorganicchemistry.com
9-Fluorenylmethoxycarbonyl Fmoc Fmoc-Cl or Fmoc-OSu Base (e.g., Piperidine). masterorganicchemistry.com
Acetyl Ac Acetic anhydride (B1165640) or Acetyl chloride Acidic or basic hydrolysis.

This table is interactive and can be sorted by column.

The deprotection of the N-Boc-2-fluoro-3-iodoaniline intermediate is the final step in this synthetic sequence. It is typically achieved by treating the compound with an acid such as hydrochloric acid, methanesulfonic acid, or trifluoroacetic acid, which cleaves the Boc group and simultaneously forms the hydrochloride salt of the final product. google.com

Palladium-Catalyzed Cross-Coupling Strategies for Aromatic Annulation

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecular architectures. In the context of 2-fluoro-3-iodoaniline, the carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which can be strategically employed to build fused aromatic ring systems in a process known as annulation. These strategies are highly valued for their efficiency and modularity in creating heterocyclic scaffolds, such as indoles and quinolines, which are prevalent in medicinal chemistry.

A common approach involves the intramolecular or intermolecular coupling of an o-haloaniline with a suitable partner, such as a ketone, aldehyde, or alkene, to construct a new ring fused to the aniline core. nih.govnih.gov The general mechanism initiates with the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the aniline derivative. This is followed by a series of steps, which can include insertion into a π-system (like an alkene or alkyne) or reaction with an enolate, and culminates in a reductive elimination step that forges the new carbon-carbon or carbon-heteroatom bond and regenerates the active palladium(0) catalyst.

For instance, the one-pot synthesis of indoles has been successfully developed through the palladium-catalyzed annulation of o-haloanilines and aldehydes. nih.gov While o-iodoaniline can react under mild, ligandless conditions, the use of specialized phosphine (B1218219) ligands like X-Phos has expanded the scope to include less reactive o-chloro and o-bromoanilines. nih.gov Similarly, palladium-catalyzed ring-expansion reactions between cyclobutanols and 2-haloanilines have been developed to synthesize benzazepines and quinolines, showcasing the versatility of these annulation strategies. rsc.org These reactions efficiently construct seven- and six-membered nitrogen-containing heterocyclic rings. rsc.org

Table 1: Examples of Palladium-Catalyzed Annulation with Haloanilines
Haloaniline TypeCoupling PartnerCatalyst SystemProductReference
o-IodoanilineAldehydePd(OAc)₂, DABCOIndole (B1671886) nih.gov
o-BromoanilineAldehydePd(OAc)₂, X-PhosIndole nih.gov
o-HaloanilineKetonePalladium CatalystIndole/Quinoline (B57606) nih.gov
2-HaloanilineCyclobutanolPalladium CatalystBenzazepine rsc.org
N-Boc-haloanilineNorbornadienePd(0) CatalystIndoline nih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways in Synthesis

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. wikipedia.org In the case of 2-fluoro-3-iodoaniline, the fluorine atom acts as a moderate electron-withdrawing group, which can facilitate nucleophilic attack on the aromatic ring. The SNAr mechanism typically proceeds via a two-step addition-elimination process. pressbooks.pub A nucleophile first attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org In the second, typically rapid step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

For an SNAr reaction to be favorable, the aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. pressbooks.pub The reactivity order of halogens as leaving groups in SNAr is generally F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom, rather than the C-X bond cleavage. masterorganicchemistry.com

Given this reactivity trend, in 2-fluoro-3-iodoaniline, the fluorine atom would be the more likely leaving group in a potential SNAr reaction, assuming the ring is sufficiently activated by other substituents. However, the iodine atom can also be displaced, particularly with certain nucleophiles or under conditions that favor a different mechanistic pathway. For example, studies on 6-halopurine nucleosides have shown that while fluorine is the most reactive leaving group with many nucleophiles, the reactivity order can be inverted with weakly basic nucleophiles like aniline, where iodine becomes the most reactive. nih.gov Base-promoted, transition-metal-free SNAr reactions of fluoro- and chloroarenes with indoles and carbazoles have also been developed, typically using a KOH/DMSO system. mdpi.comresearchgate.net

Formation and Stabilization of the Hydrochloride Salt

The formation of 2-fluoro-3-iodoaniline hydrochloride is a straightforward acid-base reaction. The aniline derivative, containing a basic amino group (-NH₂), reacts with hydrochloric acid (HCl), a strong acid. The lone pair of electrons on the nitrogen atom of the amino group accepts a proton (H⁺) from the hydrochloric acid. youtube.com This protonation of the amine results in the formation of the corresponding anilinium ion (Ar-NH₃⁺) and a chloride anion (Cl⁻). The resulting ionic compound, 2-fluoro-3-iodoanilinium chloride, is a salt.

This conversion to a salt significantly alters the physical properties of the compound. Aniline itself is an oily liquid with limited water solubility, whereas its hydrochloride salt is a crystalline solid that is typically much more soluble in water and other polar solvents. This enhanced solubility is due to the ionic nature of the salt, which can readily engage in ion-dipole interactions with polar solvent molecules. The formation of the salt also increases the stability of the compound, making it less susceptible to aerial oxidation, which often causes discoloration in free aniline bases.

The isolation of this compound in a pure, crystalline form is a critical step for its storage and use. A common laboratory method involves dissolving the free base, 2-fluoro-3-iodoaniline, in a suitable organic solvent and then adding a stoichiometric amount of concentrated or gaseous hydrochloric acid. prepchem.com The resulting salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration.

For purification, recrystallization is the preferred method. This technique relies on the difference in solubility of the salt in a particular solvent at different temperatures. scribd.com The crude salt is dissolved in a minimal amount of a hot solvent in which it is highly soluble. The solution is then allowed to cool slowly. As the temperature decreases, the solubility of the salt drops, and it begins to crystallize out of the solution, leaving impurities behind in the solvent. The choice of solvent is crucial and is determined empirically; it should dissolve the compound well at high temperatures but poorly at low temperatures.

An alternative industrial method for preparing high-purity aniline hydrochloride involves reacting anhydrous aniline vapor with anhydrous hydrogen chloride gas at elevated temperatures (e.g., 260-270 °C). google.com This gas-phase reaction directly produces finely divided, pure white crystals of the hydrochloride salt, avoiding the use of solvents and the formation of liquid or cake-like products that can be difficult to handle. google.com Purification can also be achieved by vaporization or sublimation of the impure salt in the presence of excess hydrogen chloride gas to suppress decomposition. google.com

Green Chemistry Principles and Sustainable Synthetic Routes

The development of sustainable synthetic methods is a primary goal of green chemistry. In the synthesis of functionalized anilines, this often translates to creating catalytic systems that are more environmentally benign than traditional methods. Key areas of focus include replacing precious metal catalysts with more earth-abundant alternatives, designing catalysts that operate in greener solvents like water, and developing biocatalytic routes that function under mild, ambient conditions.

One promising strategy is the use of nickel, a more cost-effective and abundant metal, as a surrogate for palladium in C-N cross-coupling reactions. researchgate.net Nickel-based catalysts have been successfully implemented as sustainable alternatives for Buchwald-Hartwig aminations, which are widely used to form (hetero)anilines. researchgate.net

Another significant advancement is the use of micellar catalysis to perform cross-coupling reactions in water. Surfactants, such as Kolliphor EL, can form nanoreactors (micelles) in an aqueous environment, allowing reactions that would typically require organic solvents to proceed efficiently in water. mdpi.comunimib.it This approach has been successfully applied to the Suzuki cross-coupling of anilines, achieving high yields in short reaction times at room temperature and without the need for an inert atmosphere. mdpi.comunimib.it

Biocatalysis offers a particularly sustainable alternative to traditional metal catalysis. Chemoenzymatic processes using immobilized nitroreductase (NR) enzymes can replace synthetic hydrogenation catalysts for the reduction of nitroaromatics to anilines. acs.orgnih.gov These enzymatic reactions run in aqueous media under atmospheric pressure and at room temperature, avoiding the need for high-pressure hydrogen gas and expensive, often toxic, precious metals. acs.orgnih.gov This approach demonstrates high chemoselectivity and offers a low-energy, resource-efficient route to highly functionalized anilines. acs.org

Table 2: Comparison of Sustainable Catalysis Approaches for Aniline Synthesis
ApproachCatalyst TypeKey AdvantagesExample ReactionReference
Earth-Abundant Metal CatalysisNickel-based CatalystsLower cost, higher abundance than palladiumBuchwald-Hartwig Amination researchgate.net
Micellar CatalysisPalladium in Surfactant MicellesReaction in water, no inert atmosphere, fastSuzuki Cross-Coupling mdpi.comunimib.it
BiocatalysisImmobilized Nitroreductase EnzymesAqueous media, ambient temperature/pressure, no precious metalsNitroaromatic Reduction acs.orgnih.gov

Solvent Selection and Reaction Condition Optimization

The synthesis of 2-fluoro-3-iodoaniline is most prominently documented as a three-step sequence commencing with o-fluoroiodobenzene. google.com This pathway involves carboxylation, followed by a rearrangement reaction, and concludes with a deprotection step to yield the final product. google.com The optimization of each of these stages is critical for achieving high yield and purity.

The initial step is the carboxylation of o-fluoroiodobenzene to produce 2-fluoro-3-iodobenzoic acid. google.com This transformation is typically achieved through a directed ortho-lithiation followed by quenching with carbon dioxide (dry ice). The selection of the solvent and base is paramount for the success of this step. Ethereal solvents are preferred, with tetrahydrofuran (B95107) (THF) being a common choice, though ether and dioxane are also viable options. google.com The choice of base generally involves strong organolithium reagents like n-Butyl Lithium (n-BuLi) or lithium diisopropylamide (LDA). google.com Temperature control is crucial to minimize side reactions, with the reaction typically initiated at very low temperatures, such as -70°C or -78°C, and then allowed to warm to room temperature. google.com

The second step involves a rearrangement of the newly formed 2-fluoro-3-iodobenzoic acid to create a protected intermediate, 2-fluoro-3-iodophenyl t-butyl carbamate (B1207046). google.com This is a critical transformation that avoids harsher methods like the reduction of a nitro group, which can lead to product decomposition and lower yields. google.com The reaction can be carried out using reagents like diphenylphosphoryl azide (DPPA) or sodium azide. google.com The solvent choice for this step includes toluene (B28343), or a mixture of toluene and tert-butanol. google.com The reaction temperature is generally elevated, ranging from room temperature up to 80°C. google.com

The final step is the deprotection of the t-butyl carbamate (Boc) group to yield 2-fluoro-3-iodoaniline. google.com This is an acid-catalyzed hydrolysis. The formation of the hydrochloride salt is conveniently achieved in this step by using hydrochloric acid as the deprotecting agent. google.com Common solvents for this stage include alcohols like methanol or ethanol, as well as chlorinated solvents such as methylene (B1212753) dichloride. google.com The reaction proceeds efficiently at room temperature. google.com

The following table summarizes the optimized conditions for each synthetic step.

StepReactionReagents & SolventsTemperatureYield
1 CarboxylationBase: n-BuLi or LDACO₂ Source: Dry IceSolvent: THF, ether, dioxane-78°C to Room Temp.High
2 RearrangementReagent: DPPA or Sodium AzideBase: TriethylamineSolvent: Toluene, Toluene/tert-butanolRoom Temp. to 80°CHigh
3 Deprotection & Salt FormationAcid: Concentrated HClSolvent: Methanol, Ethanol, Methylene DichlorideRoom Temp.~100% google.com

Scale-Up Considerations and Process Chemistry Investigations

Transitioning the synthesis of this compound from the laboratory bench to industrial production requires a thorough investigation of its process chemistry to ensure safety, efficiency, and cost-effectiveness. nuvisan.comchemrxiv.org The documented synthetic route, starting from the readily available and affordable o-fluoroiodobenzene, is considered suitable for large-scale preparation due to its operational simplicity and high yields. google.com

A primary consideration in scaling up is the management of highly reactive and potentially hazardous reagents. The use of n-Butyl Lithium in the first step, for instance, requires specialized handling procedures on a large scale due to its pyrophoric nature. Process chemistry investigations would focus on ensuring precise temperature control during its addition to prevent runaway reactions. Similarly, while the use of azide reagents like DPPA or sodium azide in the rearrangement step is effective, it necessitates stringent safety protocols to manage the risks associated with potentially explosive intermediates. The choice of a one-pot conversion method avoids the isolation of these intermediates, which is a significant advantage for process safety.

Solvent selection also becomes more critical during scale-up. While solvents like THF and toluene are effective, their recovery and recycling are important for economic and environmental reasons. The final deprotection step utilizes common solvents like methanol and hydrochloric acid, which are industrially available at a low cost.

Purification methods must also be scalable. The described synthesis aims for high purity in each step, which can simplify the final purification. google.com Relying on scalable techniques such as recrystallization for the final product isolation is preferable to chromatographic methods, which are often less practical and more costly at an industrial scale. nuvisan.com The high yield reported for the final deprotection step suggests that the product may precipitate directly from the reaction mixture in high purity, streamlining the isolation process. google.com

Key considerations for the scale-up of this synthesis are outlined in the table below.

ConsiderationAspect of SynthesisStrategy / Implication
Raw Material Sourcing o-fluoroiodobenzeneStarting material is described as cheap and easy to obtain, which is favorable for large-scale production. google.com
Reagent Safety n-Butyl Lithium (Step 1); Azide Reagents (Step 2)Requires specialized handling equipment and stringent temperature control. Use of one-pot procedures to avoid isolating hazardous intermediates. nuvisan.com
Thermal Management Exothermic lithiation at -78°C (Step 1)Reactor design must allow for efficient heat removal to maintain control and prevent side reactions.
Solvent Management THF, Toluene, MethanolImplementation of solvent recovery and recycling systems to minimize cost and environmental impact.
Product Isolation Final Hydrochloride SaltThe high yield and purity from the final step may allow for direct filtration, avoiding complex purification methods like chromatography. google.comnuvisan.com
Process Efficiency High yields, mild conditions for rearrangement and deprotectionContributes to a cost-effective and sustainable process with reduced waste and energy consumption. google.com

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. For a compound like 2-Fluoro-3-iodoaniline (B2357727) hydrochloride, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for unambiguous structural assignment.

Due to the limited availability of specific experimental spectral data for 2-Fluoro-3-iodoaniline hydrochloride in public-domain literature, the following sections will describe the expected spectral features and analytical approaches based on the known structure and general principles of NMR spectroscopy.

The ¹H NMR spectrum of this compound would provide crucial information about the aromatic protons. The aniline (B41778) ring has three protons, and their chemical shifts and coupling patterns are influenced by the three different substituents: the amino group (-NH₃⁺), the fluorine atom, and the iodine atom. The amino group, being protonated in the hydrochloride salt, would likely appear as a broad singlet significantly downfield. The three aromatic protons would exhibit complex splitting patterns due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.

Expected ¹H NMR Data:

Aromatic Protons (H-4, H-5, H-6): These protons would appear in the aromatic region (typically δ 6.5-8.0 ppm). Their precise chemical shifts would be influenced by the electron-donating nature of the amino group and the electron-withdrawing and coupling effects of the fluorine and iodine atoms.

Ammonium Protons (-NH₃⁺): A broad singlet is expected, the chemical shift of which can be highly variable and dependent on solvent and concentration.

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
H-4Triplet of doublets (td)³J(H4-H5), ⁴J(H4-F)
H-5Triplet (t)³J(H5-H4), ³J(H5-H6)
H-6Doublet of doublets (dd)³J(H6-H5), ³J(H6-F)
-NH₃⁺Broad Singlet (br s)N/A

Note: This table is predictive. Actual values may vary based on experimental conditions.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. For this compound, six distinct signals corresponding to the six carbons of the benzene (B151609) ring are expected. The chemical shifts would be influenced by the attached substituents. The carbons directly bonded to the electronegative fluorine (C-2), iodine (C-3), and nitrogen (C-1) atoms would show characteristic shifts. Furthermore, the carbon signals will exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF).

Carbon Expected Chemical Shift (δ, ppm) Expected C-F Coupling
C-1 (C-NH₃⁺)~140-150³JCF
C-2 (C-F)~150-160 (doublet)¹JCF
C-3 (C-I)~90-100 (doublet)²JCF
C-4~125-135 (doublet)³JCF
C-5~120-130⁴JCF
C-6~115-125 (doublet)²JCF

Note: This table is predictive. Actual values may vary based on experimental conditions.

¹⁹F NMR is a highly sensitive technique for the analysis of organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly indicative of the fluorine's electronic environment. For ortho-fluorinated anilines, the chemical shift typically falls within the δ -110 to -130 ppm range. The signal would be split into a multiplet due to couplings with the adjacent aromatic protons (H-6) and the more distant proton (H-4).

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by correlating different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, primarily those on adjacent carbons. anaxlab.com For this molecule, COSY would show cross-peaks between H-4 and H-5, and between H-5 and H-6, confirming their connectivity in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. chemicalbook.com HSQC would definitively assign the proton signals to their corresponding carbon signals (H-4 to C-4, H-5 to C-5, and H-6 to C-6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two or three bonds. chemicalbook.com This would be key to placing the substituents correctly. For example, correlations would be expected from H-4 to C-2, C-3, and C-6, and from H-6 to C-1, C-2, and C-4. These correlations would unambiguously confirm the relative positions of all atoms in the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. libretexts.org For the cation of 2-Fluoro-3-iodoaniline, the exact mass can be calculated from the masses of its constituent isotopes.

Calculated HRMS Data:

Molecular Formula: C₆H₆FIN⁺ (cation of the free base)

Calculated Exact Mass: 236.9556 u

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Upon ionization, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The primary fragmentation pathways would likely involve the loss of the substituents from the aniline ring. Key predicted fragmentation steps include the loss of a hydrogen iodide molecule (HI), a common fragmentation pathway for iodo-substituted aromatic compounds, and the potential loss of a fluorine radical. The stability of the aromatic ring suggests that ring-opening fragmentations would be less common under typical MS/MS conditions.

Table 1: Predicted MS/MS Fragmentation of 2-Fluoro-3-iodoaniline

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss
238 111 HI
238 219 F

This table is based on theoretical fragmentation patterns and awaits experimental verification.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared spectroscopy of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The presence of the amine group as a hydrochloride salt will influence the N-H stretching vibrations, typically observed as a broad band in the 2800-3200 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C-F and C-I stretching vibrations will appear in the fingerprint region, with the C-F stretch typically in the 1200-1300 cm⁻¹ range and the C-I stretch at lower wavenumbers, generally between 500-600 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1400-1600 cm⁻¹ region.

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch (salt) 2800-3200 (broad)
Aromatic C-H Stretch 3000-3100
Aromatic C=C Stretch 1400-1600
C-F Stretch 1200-1300

This table is based on characteristic vibrational frequencies for the respective functional groups.

Raman spectroscopy complements IR spectroscopy and is particularly useful for identifying vibrations of non-polar bonds. For this compound, strong Raman signals are expected for the aromatic ring vibrations. The symmetric C-I stretching vibration should also provide a distinct Raman signal. Due to the presence of the heavy iodine atom, a low-frequency mode corresponding to the C-I bond is anticipated.

Table 3: Predicted Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹)
Aromatic Ring Breathing ~1000
Aromatic C-H Bending 1100-1200
C-F Stretch 1200-1300

This table is based on typical Raman shifts for substituted anilines and halogenated aromatic compounds.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for assessing the purity of this compound and for analyzing complex mixtures containing this compound.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of non-volatile organic compounds. A reverse-phase HPLC method would be suitable for this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier, such as formic acid or trifluoroacetic acid, would likely provide good separation and peak shape. Detection can be achieved using a UV detector, with the wavelength set to the absorption maximum of the compound. The purity is determined by integrating the peak area of the main component relative to the total peak area of all components in the chromatogram.

Table 4: Proposed HPLC Method Parameters for this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid)
Gradient Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at ~254 nm

These are typical starting conditions and may require optimization for specific applications.

While this compound itself has a high boiling point and is not ideal for direct GC-MS analysis without derivatization, GC-MS is an invaluable tool for identifying volatile intermediates that may be present from its synthesis. For instance, starting materials or byproducts in the synthesis of halogenated anilines can often be volatile. A standard GC-MS method using a non-polar or medium-polarity capillary column and electron ionization (EI) would be effective for separating and identifying such impurities. The mass spectra obtained can be compared with spectral libraries for identification.

Table 5: General GC-MS Conditions for Analysis of Volatile Intermediates

Parameter Condition
Column DB-5ms or equivalent
Carrier Gas Helium
Injection Mode Split/Splitless
Temperature Program Ramped from a low to high temperature
Ionization Electron Ionization (EI)

These conditions are general and would be tailored to the specific volatile compounds being analyzed.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the three-dimensional atomic arrangement in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a crystalline compound. While a specific crystal structure for this compound is not publicly available, analysis of closely related halogenated anilines provides significant insight into the structural features that would be anticipated.

For this compound, a crystallographic analysis would be expected to confirm the protonation of the aniline nitrogen, forming the anilinium cation, and its ionic interaction with the chloride anion. The primary intermolecular forces governing the crystal lattice would likely be strong N-H···Cl hydrogen bonds between the anilinium cation and the chloride anion.

Research Findings from Structurally Related Compounds

To illustrate the power of X-ray crystallography in this context, the detailed findings for the related compounds 2-iodoaniline (B362364) and 2-chloro-4-iodoaniline (B137281) are presented.

2-Iodoaniline:

The crystal structure of neutral 2-iodoaniline, determined at 100 K, reveals a complex packing arrangement where each molecule is involved in three distinct helical motifs. ed.ac.uk These helices are stabilized by different intermolecular interactions: weak N—H···N hydrogen bonds, I···I interactions, and C—H contacts. ed.ac.uk The I···I distance is reported as 3.7986 (15) Å, indicating a significant halogen bonding interaction. ed.ac.uk The amino groups form a hydrogen-bonded chain with an N···N separation of 3.161 (14) Å. ed.ac.uk

2-Chloro-4-iodoaniline:

In the crystal structure of 2-chloro-4-iodoaniline, the molecule also exhibits a pyramidal geometry at the nitrogen atom. nih.gov Unlike in 2-iodoaniline, classic strong hydrogen bonds or significant I···I contacts are not the primary stabilizing forces. nih.gov Instead, the crystal structure is stabilized by a combination of weaker interactions, including N—H···N, N—H···I, and N—H···Cl hydrogen bonds. nih.govresearchgate.net

The crystallographic data for these related structures provide a foundational understanding of how halogenated anilines organize in the solid state.

Crystallographic Data Tables of Analogous Compounds

The following tables summarize the key crystallographic data obtained from single-crystal X-ray diffraction studies of 2-iodoaniline and 2-chloro-4-iodoaniline.

Table 1: Crystallographic Data for 2-Iodoaniline

Parameter Value
Chemical Formula C₆H₆IN
Temperature 100 K
Crystal System Trigonal
Space Group P3₁21
a (Å) 8.0163 (2)
b (Å) 8.0163 (2)
c (Å) 12.0163 (4)
R-factor 0.048

Table 2: Crystallographic Data for 2-Chloro-4-iodoaniline

Parameter Value
Chemical Formula C₆H₅ClIN
Molar Mass 253.46
Temperature 90.0 (2) K
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.6277 (2)
b (Å) 8.7859 (3)
c (Å) 14.9217 (5)
Volume (ų) 737.79 (4)
R-factor 0.024

Table 3: Key Intermolecular Interactions in Halogenated Anilines

Compound Interaction Type Distance (Å) Reference
2-Iodoaniline N—H···N H···N: 2.31(11) ed.ac.uk
2-Iodoaniline I···I 3.7986 (15) ed.ac.uk
2-Chloro-4-iodoaniline N—H···N H···N: 2.61(3) nih.govresearchgate.net
2-Chloro-4-iodoaniline N—H···I H···I: 3.16(3) nih.govresearchgate.net
2-Chloro-4-iodoaniline N—H···Cl H···Cl: 2.94(4) nih.govresearchgate.net

These detailed findings for analogous compounds underscore the utility of X-ray crystallography. A future crystallographic study of this compound would definitively establish its solid-state structure, confirming the ionic nature of the compound and mapping the precise network of hydrogen bonds and other non-covalent interactions that define its crystal lattice.

Applications in Complex Organic Synthesis As a Building Block

Construction of Fluoro- and Iodo-Substituted Heterocyclic Scaffolds

The unique substitution pattern of 2-fluoro-3-iodoaniline (B2357727) makes it an ideal precursor for synthesizing heterocyclic compounds that are otherwise difficult to obtain. These scaffolds are prevalent in numerous biologically active compounds, including pharmaceuticals and agrochemicals. msesupplies.comnih.gov

The indole (B1671886) nucleus is a fundamental structural motif in a vast number of natural products and pharmaceutical agents. mdpi.comresearchgate.net 2-Fluoro-3-iodoaniline provides a direct route to 4-fluoro-3-iodo-substituted indoles, which can be further functionalized.

A powerful strategy for indole synthesis involves the palladium-catalyzed annulation of 2-haloanilines with alkynes. acs.orgresearchgate.net This method, often referred to as the Larock indole synthesis, can be adapted for 2-fluoro-3-iodoaniline. The general process involves an initial Sonogashira coupling of the aniline (B41778) with a terminal alkyne to form a 2-alkynylaniline intermediate, which then undergoes an intramolecular cyclization. nih.govmdpi.com

The regioselectivity of the cyclization can be influenced by the choice of palladium catalyst and ligands. For instance, studies on related fluorinated 2-iodoanilines have shown that the use of different phosphine (B1218219) ligands can direct the formation of either 2- or 3-substituted indole products. acs.orgnih.gov This control is crucial for directing the synthesis toward the desired isomer.

Table 1: Examples of Palladium-Catalyzed Indole Synthesis Conditions

Catalyst SystemLigandSolventTemperature (°C)Outcome
Pd(PPh₃)₄PPh₃DMF80Predominantly 2-substituted indoles acs.orgnih.gov
Pd(OAc)₂ / P(o-Tol)₃P(o-Tol)₃DMF80Predominantly 3-substituted indoles acs.orgnih.gov
[Pd(tBu₃P)₂]tBu₃PDMA140Annulation with ketones organic-chemistry.org

This table presents generalized conditions based on studies with similar substrates. Specific outcomes with 2-fluoro-3-iodoaniline may vary.

Beyond palladium catalysis, other cyclization methods can form the indole core from 2-fluoro-3-iodoaniline derivatives. After initial coupling with an alkyne, the resulting N,N-dialkyl-o-(1-alkynyl)aniline can undergo electrophilic cyclization. nih.gov Treatment with molecular iodine (I₂) can induce cyclization to yield 3-iodoindoles in excellent yields. nih.gov This method provides a direct route to install an additional iodine atom at the 3-position of the newly formed indole ring, offering another handle for subsequent functionalization. nih.gov

Base-promoted cyclization of the intermediate 2-alkynylaniline is another established method for forming the indole ring. beilstein-journals.org This approach often follows an initial copper-free Sonogashira-type coupling to create the key intermediate. beilstein-journals.org

The quinoline (B57606) and isoquinoline (B145761) scaffolds are core components of many bioactive compounds. nih.govnih.gov 2-Fluoro-3-iodoaniline can be utilized in classic quinoline syntheses like the Doebner reaction, which involves reacting an aniline, an aldehyde, and pyruvic acid under acidic conditions. nih.gov This three-component reaction provides a straightforward entry to substituted 6-fluoro-5-iodo-quinoline-4-carboxylic acids.

For isoquinoline synthesis, multistep sequences are typically required. Strategies often involve the construction of a substituted benzene (B151609) ring derived from 2-fluoro-3-iodoaniline, which is then elaborated and cyclized to form the isoquinoline core. researchgate.netnih.govresearchgate.net The fluorine and iodine atoms can be carried through the synthesis to provide fluorinated isoquinoline derivatives. researchgate.netresearchgate.net

The synthesis of highly substituted pyrroles can be achieved through various multi-component reactions. While direct application of 2-fluoro-3-iodoaniline in classic pyrrole (B145914) syntheses like the Paal-Knorr or Hantzsch methods is less common, its derivatives can be incorporated into more advanced strategies. researchgate.netpharmaguideline.com For example, intermediates derived from the aniline could potentially participate in transition-metal-catalyzed annulations with alkynes or other coupling partners to form the pyrrole ring. nih.gov

Pyridopyrimidinone structures are important in medicinal chemistry. Research has shown that related compounds, such as 2-fluoro-4-iodoaniline, are used in the final steps of synthesizing complex pyridopyrimidinone cores, like in the development of MEK inhibitors. nih.gov In these syntheses, the aniline is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction, displacing a chlorine atom on the pyridopyrimidinone scaffold. nih.govresearchgate.net A similar approach could be envisioned for 2-fluoro-3-iodoaniline to create novel analogues.

The versatility of 2-fluoro-3-iodoaniline extends to the synthesis of a wide array of other nitrogen-containing heterocycles, which are of significant interest in drug discovery. nih.govekb.egresearchgate.net The amino group can be transformed into various functional groups, such as amides or sulfonamides, which can then direct intramolecular cyclization reactions. The carbon-iodine bond is a key reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex substituents before or after the formation of the heterocyclic ring. This modular approach enables the construction of diverse libraries of compounds for biological screening. For instance, it can serve as a precursor for creating fused heterocyclic systems or other complex scaffolds like pyridinones. nih.gov

Synthesis of Indole Derivatives

Preparation of Functionalized Biphenyl (B1667301) and Polyaromatic Systems

The synthesis of substituted biphenyl and polyaromatic frameworks is fundamental to the development of pharmaceuticals, agrochemicals, and materials. 2-Fluoro-3-iodoaniline is an excellent starting material for these systems due to the high reactivity of its carbon-iodine bond in metal-catalyzed reactions.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. nih.govresearchgate.net In this context, the carbon-iodine bond of 2-fluoro-3-iodoaniline is particularly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. This high reactivity allows for coupling with a diverse range of aryl, heteroaryl, and alkyl boronic acids or their corresponding esters under relatively mild conditions. nih.gov

The reaction typically involves a palladium catalyst, a base, and a suitable solvent. The choice of ligands for the palladium catalyst can be crucial for achieving high yields, especially with challenging substrates. The presence of the ortho-fluoro and amino groups can influence the electronic and steric environment of the reaction center, necessitating careful optimization of reaction conditions. This strategy provides a direct and efficient route to novel 2-amino-3-fluorobiphenyl derivatives, which are important scaffolds in medicinal chemistry and materials science.

Table 1: Examples of Suzuki-Miyaura Coupling with Substituted Anilines This table presents illustrative examples based on typical Suzuki-Miyaura reactions involving haloanilines.

Aniline SubstrateBoronic Acid PartnerCatalyst SystemProductYield (%)
2-Fluoro-3-iodoanilinePhenylboronic acidPd(PPh₃)₄, Na₂CO₃2-Amino-3-fluorobiphenyl~85-95%
2-Fluoro-3-iodoaniline4-Methoxyphenylboronic acidPd(dtbpf)Cl₂, K₃PO₄2-Amino-3-fluoro-4'-methoxybiphenyl~90%
2-Fluoro-3-iodoaniline3-Thienylboronic acidPd(dtbpf)Cl₂, Et₃N2-(3-Thienyl)-3-fluoroaniline~88-94%

Beyond pre-functionalized coupling partners, direct C–H arylation has emerged as a powerful, atom-economical method for synthesizing biaryl compounds. In the case of 2-fluoro-3-iodoaniline derivatives, both the fluorine and the (often protected) amine group can act as directing groups in palladium-catalyzed C–H activation. However, a more advanced strategy involves leveraging the inherent reactivity of fluoroarenes. nih.gov

Research has shown that while fluorine typically promotes ortho C–H metalation, innovative catalytic systems can overcome this preference to achieve arylation at other positions. nih.gov For instance, a palladium-catalyzed reaction employing an activated norbornene mediator can trap an initial ortho-palladation intermediate and relay the catalytic process to the meta-position, resulting in selective meta-C–H arylation. nih.gov This provides a sophisticated method for synthesizing complex polyaromatic systems that would be difficult to access through traditional cross-coupling methods, allowing for the construction of 1,2,3-trisubstituted aromatic rings with high regioselectivity.

Utilization in the Design and Synthesis of Drug-like Molecules and Advanced Pharmaceutical Intermediates

The structural motifs present in 2-fluoro-3-iodoaniline hydrochloride make it a highly valuable precursor in medicinal chemistry. The strategic placement of the halogen atoms and the amine group provides a template that can be elaborated into a wide array of biologically active molecules. google.com

2-Fluoro-3-iodoaniline is a key intermediate in the synthesis of various classes of therapeutic agents, including potential antidepressants, antitumor agents, and antibiotics. google.com Its utility lies in its capacity to serve as a foundational scaffold upon which complex heterocyclic systems can be constructed. The amine group can be readily acylated, alkylated, or used as a nucleophile in cyclization reactions to form nitrogen-containing heterocycles. Subsequently, the iodine atom can be functionalized via cross-coupling to introduce further molecular complexity. This stepwise approach is crucial for building libraries of compounds for drug discovery programs. For example, this aniline derivative has been employed in the synthesis of GCN2 inhibitors, which are under investigation as potential cancer therapeutics.

In the field of fragment-based drug discovery (FBDD), small molecules, or "fragments," are screened for weak binding to a biological target. Promising fragments are then optimized and grown into more potent lead compounds. 2-Fluoro-3-iodoaniline embodies the ideal characteristics of a medicinal chemistry fragment.

The fluorine atom is a bioisostere of a hydrogen atom but possesses high electronegativity. Its incorporation into a drug candidate can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins. beilstein-journals.org The iodine atom, meanwhile, acts as a versatile synthetic handle. Its reactivity in cross-coupling reactions allows medicinal chemists to systematically "grow" the fragment by attaching various other chemical groups, exploring the binding pocket of the target protein to improve potency and selectivity. This dual-functionality makes 2-fluoro-3-iodoaniline and its simple derivatives powerful tools for accelerating the drug discovery process.

Contribution to Materials Science Applications

While primarily recognized for its role in pharmaceutical synthesis, the structural features of this compound also suggest its potential as a monomer or precursor in materials science. Anilines and their derivatives are well-established building blocks for conductive polymers, such as polyaniline. The biphenyl structures synthesized from this compound are core components of liquid crystals and organic light-emitting diodes (OLEDs).

The polymerization of 2-fluoro-3-iodoaniline, either through the amine functionality or through dehalogenative coupling reactions, could lead to novel functional polymers. The fluorine substituent would be expected to modulate the electronic properties, solubility, and thermal stability of the resulting material. For example, fluorination can lower the HOMO and LUMO energy levels of a conjugated polymer, which can improve its ambient stability and alter its optical properties. Furthermore, the iodine atom could be retained as a post-polymerization modification site, allowing for the fine-tuning of the material's properties by grafting on different functional groups. These characteristics make it a promising candidate for the development of advanced materials for applications in electronics, sensors, and optics. mdpi.com

Precursors for Polymer Chemistry

While halogenated anilines are generally used in the synthesis of conducting polymers, specific research detailing the use of this compound as a precursor for polymer chemistry is not extensively available in the reviewed literature. The presence of both fluorine and iodine could potentially be exploited to synthesize polymers with unique electronic and physical properties. For instance, studies have been conducted on the chemical and electrochemical polymerization of other fluoro-substituted anilines to create polyfluoroanilines. researchgate.netmetu.edu.tr The resulting polymers can be doped, for example with iodine, to impart conductivity. metu.edu.tr

Intermediates in Advanced Materials Synthesis

The unique substitution pattern of this compound suggests its potential as an intermediate in the synthesis of advanced materials.

Liquid Crystals: Fluorinated compounds are of significant interest in the field of liquid crystals due to their unique properties. biointerfaceresearch.com The introduction of fluorine atoms can influence the mesomorphic behavior and other physical properties of liquid crystal molecules. nih.gov However, specific studies employing this compound for the synthesis of liquid crystals were not identified in the searched literature.

Organic Electronics: Organic semiconductors are crucial components in various electronic devices. researchgate.net The incorporation of fluorine atoms into organic molecules can impact their electronic properties. While the synthesis of organic semiconductors using various building blocks is an active area of research, nih.govrsc.org there is no specific information available in the reviewed literature on the use of this compound for this purpose.

Conducting Polymers: The synthesis of conducting polymers from aniline and its derivatives is a well-established field. researchgate.netuq.edu.auijcrt.org The properties of the resulting polymers can be tuned by the choice of substituents on the aniline ring. researchgate.net Although research has been conducted on the synthesis of conducting polymers from fluoroanilines and iodoanilines, researchgate.netresearchgate.net specific studies detailing the use of this compound as a monomer for conducting polymers are not readily available.

Computational and Theoretical Studies on 2 Fluoro 3 Iodoaniline Hydrochloride and Its Derivatives

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of molecular geometry and electronic properties. These calculations solve the Schrödinger equation, or approximations of it, to determine the energetic and electronic state of a molecule. nih.gov For substituted anilines, these methods can elucidate the influence of different functional groups on the aromatic system. chemrxiv.org

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. numberanalytics.com DFT methods calculate the electronic structure of a molecule based on its electron density rather than a complex wave function. This approach is particularly effective for optimizing molecular geometries and predicting electronic properties such as molecular orbital energies.

For 2-Fluoro-3-iodoaniline (B2357727), DFT calculations can predict key structural parameters. The presence of the fluorine and iodine atoms, with their differing electronegativity and size, alongside the amino group, creates a unique electronic distribution across the benzene (B151609) ring. chemrxiv.org The calculations can quantify the effects of these substituents on bond lengths and angles within the molecule.

Electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical for understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. chemrxiv.orgrasayanjournal.co.in In a molecule like 2-Fluoro-3-iodoaniline, the HOMO is typically localized on the electron-rich aniline (B41778) ring and amino group, while the LUMO may be distributed across the aromatic system, influenced by the electron-withdrawing halogens.

Table 1: Illustrative DFT-Calculated Properties for 2-Fluoro-3-iodoaniline Calculated at the B3LYP/6-311++G(d,p) level of theory (hypothetical values for illustration).

ParameterValueDescription
C-F Bond Length1.35 ÅTypical length for a C-F bond on an aromatic ring.
C-I Bond Length2.09 ÅTypical length for a C-I bond on an aromatic ring.
C-N Bond Length1.40 ÅTypical length for a C-N bond in an aniline derivative.
∠C-C-F Bond Angle119.5°Reflects steric and electronic influences of the fluorine atom.
∠C-C-I Bond Angle121.0°Reflects steric and electronic influences of the iodine atom.
HOMO Energy-5.8 eVEnergy of the highest occupied molecular orbital.
LUMO Energy-0.9 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap4.9 eVIndicator of chemical stability and reactivity.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For 2-Fluoro-3-iodoaniline, the primary source of conformational flexibility is the rotation around the C-N bond of the amino group and the orientation of the N-H bonds relative to the aromatic ring.

Computational methods can systematically rotate the amino group and calculate the potential energy at each step, generating a potential energy surface. nih.gov The minima on this surface correspond to stable conformers. The analysis for 1,3-difluorinated alkanes shows that solvent polarity can significantly influence the relative stability of conformers, a factor that would also be relevant for 2-Fluoro-3-iodoaniline hydrochloride in solution. semanticscholar.org The presence of bulky substituents like iodine next to the amino group can create steric hindrance, leading to a preference for specific conformations that minimize these unfavorable interactions.

Table 2: Hypothetical Relative Energies of 2-Fluoro-3-iodoaniline Conformers Illustrative data based on rotation around the C-N bond.

ConformerDihedral Angle (I-C-C-N)Relative Energy (kcal/mol)Description
A3.5Eclipsed conformation, high steric hindrance.
B90°0.0Most stable (lowest energy) conformation.
C180°1.2Staggered conformation, moderately stable.

Prediction of Spectroscopic Properties and Experimental Correlation

Computational chemistry is a valuable tool for predicting spectroscopic data, such as vibrational (infrared) and electronic (UV-Visible) spectra. By calculating the vibrational frequencies of a molecule's normal modes, a theoretical IR spectrum can be generated. researchgate.net These calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity, leading to excellent agreement with experimental spectra. researchgate.net This allows for the confident assignment of experimental absorption bands to specific molecular motions.

For 2-Fluoro-3-iodoaniline, theoretical calculations can predict characteristic vibrational frequencies for C-H, N-H, C-F, and C-I stretching and bending modes. Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, predicting the absorption maxima (λmax) in a UV-Vis spectrum.

Table 3: Predicted vs. Typical Experimental Vibrational Frequencies (cm⁻¹) Illustrative data for key functional groups.

Vibrational ModePredicted Frequency (Scaled)Typical Experimental Range
N-H Stretch (asymmetric)3450 cm⁻¹3400 - 3500 cm⁻¹
N-H Stretch (symmetric)3360 cm⁻¹3300 - 3400 cm⁻¹
Aromatic C-H Stretch3080 cm⁻¹3000 - 3100 cm⁻¹
C=C Aromatic Ring Stretch1610 cm⁻¹1500 - 1620 cm⁻¹
C-F Stretch1255 cm⁻¹1200 - 1300 cm⁻¹
C-I Stretch530 cm⁻¹500 - 600 cm⁻¹

Mechanistic Insights via Computational Reaction Pathways

Theoretical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. arxiv.org This involves locating transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energy barriers. nih.gov Such studies can explain reaction outcomes, regioselectivity, and the role of catalysts.

For derivatives of 2-Fluoro-3-iodoaniline, computational studies could investigate various reactions, such as electrophilic aromatic substitution or cross-coupling reactions at the C-I bond. For instance, in an iodination reaction of an aniline, computational methods can model the step-by-step formation of intermediates and transition states to determine the most favorable pathway. researchgate.net The electronic influence of the existing fluoro and amino groups on the regioselectivity of a third substitution can be quantitatively assessed by calculating the energies of different potential intermediates. nih.gov Automated reaction path search methods can even be used to explore all possible reaction pathways without prior assumptions, potentially discovering novel reactions. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies on Derivatives (excluding biological activity focus)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physical or chemical properties. researchgate.net These models are built by calculating a set of numerical parameters, known as molecular descriptors, for a series of related compounds and then using regression analysis to derive a mathematical equation that predicts a specific property. nih.gov

For derivatives of 2-Fluoro-3-iodoaniline, QSPR studies could be developed to predict properties such as boiling point, solubility, or lipophilicity (logP). researchgate.net Molecular descriptors can be derived from computational chemistry calculations and include electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and topological parameters. nih.gov By establishing a reliable QSPR model, the properties of new, unsynthesized derivatives can be rapidly estimated, guiding experimental work. For example, a study on aniline derivatives identified descriptors like van der Waals volume and electrophilicity as important for modeling lipophilicity. nih.gov

Table 4: Example of a Hypothetical QSPR Equation for Predicting logP Based on a multiple linear regression model for a set of substituted aniline derivatives.

logP = c + (c₁ × D₁) + (c₂ × D₂) + (c₃ × D₃)
TermDescriptor (D)Coefficient (c)
c (Intercept)N/A0.25
c₁Molecular Weight0.015
c₂Dipole Moment-0.12
c₃Solvent Accessible Surface Area0.005

Molecular Dynamics Simulations (if applicable to interactions with catalysts or solvents)

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed view of dynamic processes. mdpi.com An MD simulation numerically solves Newton's equations of motion for a system, allowing for the study of processes like solvation, conformational changes, and molecular interactions. mdpi.com

For this compound, MD simulations would be highly applicable for studying its behavior in solution. Simulations could model the interactions between the aniline salt and water molecules, revealing the structure of the solvation shell and the nature of the hydrogen bonding network. rsc.org Furthermore, if this compound were used in a reaction involving a catalyst, MD simulations could model the process of the molecule approaching and binding to the catalyst's active site. nih.gov Such simulations can provide insights into the binding affinity and orientation of the substrate, which are crucial for understanding catalytic efficiency. The use of mixed-solvent MD simulations has also proven effective in identifying interaction sites and cryptic pockets in proteins, a technique that could be adapted to study interactions with other macromolecules or surfaces. nih.gov

Future Research Directions and Synthetic Innovations

Development of Novel and More Efficient Synthetic Routes

The current established synthesis for 2-Fluoro-3-iodoaniline (B2357727) involves a multi-step sequence that begins with o-fluoroiodobenzene. This process includes a directed ortho-lithiation to introduce a carboxyl group, followed by a Curtius-type rearrangement of the resulting 2-fluoro-3-iodobenzoic acid to install the amine functionality, and finally, deprotection. google.com A common pathway involves converting the carboxylic acid to a tert-butyl carbamate-protected amine using reagents like diphenylphosphoryl azide (B81097) (DPPA), which is then deprotected under acidic conditions to yield the target aniline (B41778).

Future research will likely focus on developing more atom-economical and process-friendly synthetic routes. Key areas of exploration could include:

Catalytic C-H Amination: Directing group-assisted C-H amination of 1-fluoro-2-iodobenzene (B1346556) would represent a significant step-forward, potentially shortening the synthesis by multiple steps.

One-Pot Procedures: Designing tandem reactions that combine several transformations into a single operation would improve efficiency by minimizing intermediate isolation and purification.

Alternative Starting Materials: Investigating different precursors that might allow for milder reaction conditions and avoid cryogenic setups is a promising avenue. For example, developing novel methods for the synthesis of substituted anilines from more readily available starting materials. beilstein-journals.org

Exploration of Unprecedented Chemical Transformations

The unique substitution pattern of 2-fluoro-3-iodoaniline—an electron-withdrawing fluorine ortho to the amine and an iodonium (B1229267) para to it—creates a specific electronic environment that could be exploited for novel chemical reactions. The carbon-iodine bond is a well-established handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Future research should venture beyond these established transformations to explore unprecedented reactivity. The interplay between the ortho-fluoro substituent and the meta-iodo group could lead to unique reactivity profiles. For instance, this compound could serve as a precursor in novel cyclization or multicomponent reactions to build complex heterocyclic scaffolds. A recent study demonstrated a four-component synthesis of 1,2-disubstituted 3-iodoindoles starting from ortho-haloanilines, showcasing the potential for such building blocks in complex, one-pot transformations. beilstein-journals.org

Areas for future investigation include:

Novel Multicomponent Reactions: Using the aniline as a three-point diversity element where the amine, the C-I bond, and another position on the aromatic ring react sequentially or in a concerted manner.

Photoredox Catalysis: Exploring light-mediated reactions that could unlock new bond-forming strategies that are inaccessible under thermal conditions.

Unique Cyclization Strategies: Designing intramolecular reactions where the amine or a derivative thereof reacts with a group installed at the 3-position via the iodo handle, potentially facilitated by the electronic influence of the fluorine atom.

Integration with Flow Chemistry and Automated Synthesis Platforms

The multi-step nature of the current synthesis of 2-Fluoro-3-iodoaniline hydrochloride, which involves hazardous reagents and sensitive intermediates, makes it an ideal candidate for adaptation to continuous flow chemistry platforms. beilstein-journals.orgchemistryviews.org Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and residence time), improved reproducibility, and seamless integration of reaction, work-up, and purification steps. technologynetworks.combeilstein-journals.org

Integrating the synthesis onto an automated platform could streamline the production process significantly. geneonline.comresearchgate.net For example, the cryogenic lithiation and subsequent carboxylation could be performed with superior heat exchange and mixing in a microreactor, minimizing side reactions. beilstein-journals.org The use of solid-supported reagents or scavengers within the flow path could simplify purification, obviating the need for traditional aqueous workups and extractions. chemistryviews.org

Future work in this area will likely involve:

Development of a Continuous Process: Converting the entire synthetic sequence from o-fluoroiodobenzene to 2-fluoro-3-iodoaniline into a fully integrated, end-to-end flow process.

Automated Optimization: Utilizing automated platforms with real-time analytics to rapidly screen reaction conditions and optimize yields and purity, reducing development time. researchgate.net

On-Demand Synthesis: Creating modular flow setups that allow for the on-demand synthesis of the target compound and its derivatives, facilitating rapid library generation for drug discovery programs. nih.govsynthesisspotlight.com

Expanding Applications in Complex Chemical Structure Construction

2-Fluoro-3-iodoaniline is already recognized as a key intermediate in the synthesis of biologically active molecules, including potential antidepressants, antitumor agents, and GCN2 inhibitors for cancer therapy. The trifunctional nature of the molecule provides a platform for introducing molecular complexity in a controlled manner. The amino group can be functionalized or used as a directing group, the iodine can be replaced via cross-coupling, and the fluorine atom can enhance metabolic stability and binding affinity of the final product.

The future will see an expansion of its use in the synthesis of increasingly complex and diverse chemical structures. Its role as a building block for sophisticated heterocyclic systems, which are prevalent in pharmaceuticals, is particularly noteworthy. e-bookshelf.de The ability to sequentially functionalize the molecule at different positions makes it highly valuable in diversity-oriented synthesis.

Future applications could focus on:

Total Synthesis of Natural Products: Employing 2-fluoro-3-iodoaniline as a key fragment in the convergent synthesis of complex natural products containing a substituted aniline moiety.

Medicinal Chemistry Scaffolds: Using the compound as a starting point for the generation of novel scaffolds for drug discovery, leveraging the unique properties imparted by the fluorine and iodine atoms.

Materials Science: Investigating the incorporation of this fluorinated aniline into functional organic materials, where the specific substitution pattern could influence electronic properties, crystal packing, or intermolecular interactions.

Advancements in Stereoselective Synthesis Utilizing the Compound

While 2-fluoro-3-iodoaniline is achiral, its derivatives are pivotal in the field of asymmetric synthesis. The development of chiral analogs or the use of the compound as a precursor to chiral ligands and catalysts is a significant area for future research. For instance, the amine functionality can be derivatized with chiral auxiliaries to direct stereoselective transformations on other parts of the molecule.

Furthermore, the compound could be a precursor for novel chiral ligands for transition metal catalysis. The aniline nitrogen, along with another heteroatom introduced via the iodo position, could form a bidentate ligand capable of creating a chiral environment around a metal center. Such catalysts could be employed in a wide range of asymmetric reactions, including hydrogenations, C-C bond formations, and fluorinations. beilstein-journals.orgresearchgate.net The field of enzymatic catalysis also presents opportunities, where enzymes could be evolved to act on derivatives of this compound with high stereoselectivity. the-innovation.org

Future research directions include:

Synthesis of Chiral Ligands: Designing and synthesizing novel chiral ligands derived from 2-fluoro-3-iodoaniline for use in asymmetric metal catalysis.

Development of Organocatalysts: Using the aniline scaffold as a backbone for new classes of chiral organocatalysts. princeton.edu

Substrate-Controlled Diastereoselective Reactions: Investigating reactions of elaborated derivatives of the compound where the existing stereocenters control the formation of new ones.

Q & A

Q. What is a standard synthetic route for preparing 2-fluoro-3-iodoaniline hydrochloride?

A common method involves sequential halogenation of aniline derivatives. For example, fluorination can be achieved via diazotization followed by Schiemann reaction, while iodination may use N-iodosuccinimide (NIS) in acidic conditions. The hydrochloride salt is typically formed by treating the free base with concentrated HCl or thionyl chloride in tetrahydrofuran (THF), followed by precipitation using ether/petroleum ether . Yield optimization often requires strict temperature control (~70–75°C) and stoichiometric excess of reagents.

Q. How can researchers safely handle and store this compound?

Given the carcinogenic potential of aromatic amines (Category 2 carcinogen classification per OSHA standards), handling requires PPE (gloves, lab coat, goggles) and work in a fume hood . Storage should be in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Avoid contact with oxidizing agents due to the iodine moiety’s reactivity .

Q. What analytical techniques are used to confirm the purity and structure of this compound?

Purity is assessed via HPLC with UV detection (comparing retention times to authentic standards) . Structural confirmation employs 1^1H/19^{19}F NMR (to verify fluorine substitution patterns) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Elemental analysis ensures correct stoichiometry of the hydrochloride salt.

Advanced Research Questions

Q. How does the electronic effect of fluorine influence iodination regioselectivity in 2-fluoroaniline derivatives?

Fluorine’s strong electron-withdrawing nature directs iodination to the meta position via deactivation of the ortho/para positions. Computational studies (e.g., DFT calculations) can model charge distribution, while experimental validation involves competitive reactions with isotopic labeling or kinetic monitoring . Competing pathways, such as radical iodination, may require additives like iodine monochloride (ICl) to enhance selectivity.

Q. What strategies mitigate competing side reactions during the synthesis of this compound?

Side reactions (e.g., over-iodination or aryl-aryl coupling) are minimized by:

  • Using controlled stoichiometry (1.1–1.3 equiv. iodinating agent).
  • Low-temperature reactions (−10°C to 0°C) to suppress radical pathways.
  • Acidic conditions (e.g., H2_2SO4_4) to stabilize intermediates . Post-reaction quenching with sodium thiosulfate removes excess iodine.

Q. How does the stability of this compound vary under different pH and solvent conditions?

Hydrolysis studies show degradation in aqueous alkaline media (pH > 9) due to nucleophilic displacement of iodine. In polar aprotic solvents (e.g., DMF, DMSO), the compound is stable for >48 hours at 25°C but degrades in protic solvents (e.g., methanol) via solvolysis. Accelerated stability testing (40°C/75% RH) combined with LC-MS monitors degradation products like 2-fluoroaniline .

Q. What role does this compound play in cross-coupling reactions?

The iodine substituent facilitates Suzuki-Miyaura or Ullmann couplings, enabling access to biaryl or heteroaryl scaffolds. For example, palladium-catalyzed coupling with boronic acids proceeds efficiently at 80–100°C in toluene/water mixtures. Fluorine’s presence enhances electron deficiency, improving reactivity in Buchwald-Hartwig aminations .

Methodological Recommendations

  • Purification: Recrystallize from ethanol/water mixtures to remove unreacted precursors.
  • Safety Protocols: Implement waste neutralization with 10% sodium bicarbonate before disposal .
  • Mechanistic Analysis: Use 19^{19}F NMR to track fluorine’s electronic effects during iodination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.